molecular formula C5H7NOS B1622968 4,5-Dimethyl-1,3-oxazole-2-thiol CAS No. 6670-14-0

4,5-Dimethyl-1,3-oxazole-2-thiol

Cat. No.: B1622968
CAS No.: 6670-14-0
M. Wt: 129.18 g/mol
InChI Key: XEJIHKUDPINBCS-UHFFFAOYSA-N
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Description

4,5-Dimethyl-1,3-oxazole-2-thiol is a heterocyclic compound featuring an oxazole core substituted with methyl groups at positions 4 and 5 and a thiol (-SH) group at position 2. Oxazoles are five-membered aromatic rings containing one oxygen and one nitrogen atom, and the presence of the thiol group enhances reactivity, enabling applications in pharmaceuticals, agrochemicals, and materials science.

Chemical Reactions Analysis

Oxidation Reactions

The thiol (-SH) group undergoes oxidation under various conditions to form disulfides or sulfonic acids.

Reagent Conditions Products Mechanistic Pathway
Hydrogen peroxide (H₂O₂)Aqueous, room temperatureDisulfide dimerRadical coupling of two thiol groups
Potassium permanganate (KMnO₄)Acidic or basic medium, heatSulfonic acid (-SO₃H) derivativesSequential oxidation via sulfinic acid intermediate

Key Findings :

  • Disulfide formation is reversible under reducing conditions, making it useful in dynamic covalent chemistry.

  • Sulfonic acids exhibit enhanced water solubility and are intermediates for further functionalization.

Substitution Reactions

The thiol group participates in nucleophilic substitution, enabling derivatization at the sulfur atom.

2.1. S-Alkylation

Reaction with alkyl halides produces S-alkylated oxazole derivatives.

Electrophile Base Solvent Conditions Yield
Methyl iodide (CH₃I)Sodium hydride (NaH)DMF3 h, room temperature85%
Benzyl chloride (C₆H₅CH₂Cl)K₂CO₃AcetonitrileReflux, 6 h78%

Applications :

  • S-Alkylated derivatives show improved lipophilicity for drug-delivery applications .

  • The reaction is stereoelectronically controlled, favoring attack at the sulfur atom due to its high nucleophilicity.

2.2. Thiol-Disulfide Exchange

Dynamic covalent chemistry enables reversible disulfide bond formation with other thiols:

Oxazole-SH+R-SHOxazole-S-S-R+H2O\text{Oxazole-SH} + \text{R-SH} \rightleftharpoons \text{Oxazole-S-S-R} + \text{H}_2\text{O}

Catalysts :

  • Mild oxidizing agents (e.g., I₂) or reducing agents (e.g., DTT).

Cycloaddition and Ring Functionalization

The oxazole ring itself can undergo reactions, though limited by aromatic stabilization.

3.1. Diels-Alder Reactivity

Under high-pressure conditions, the oxazole ring acts as a diene:

Dienophile Conditions Product
Maleic anhydride150°C, 48 hBicyclic adduct

Limitations :

  • Low reactivity due to aromaticity; requires harsh conditions .

Environmental and Stability Considerations

  • pH Sensitivity : Thiol oxidation accelerates in alkaline conditions.

  • Thermal Stability : Decomposes above 200°C, releasing H₂S.

Scientific Research Applications

Chemistry

In the realm of synthetic chemistry, 4,5-Dimethyl-1,3-oxazole-2-thiol serves as a building block for the creation of more complex heterocyclic compounds. Its unique structure allows for modifications that can lead to novel compounds with enhanced properties.

Biology

This compound has garnered attention for its biological activities:

  • Anticancer Properties : Studies have shown that this compound exhibits significant cytotoxicity against various cancer cell lines, including hepatoma (HepG2) and breast cancer (MCF-7). The proposed mechanisms include apoptosis induction and telomerase inhibition, making it a candidate for further development in cancer therapies .
  • Proteomics Research : The compound is utilized in proteomics to study protein interactions and functions. Its ability to influence cellular signaling pathways makes it valuable for understanding complex biological processes.

Industrial Applications

In industrial settings, this compound is employed in the production of specialty chemicals and materials. Its unique chemical properties enable the development of products with specific characteristics tailored to various applications.

Case Study 1: Anticancer Activity

A pivotal study evaluated the anticancer effects of this compound on HepG2 cells. The results indicated a significant reduction in cell viability with an IC50 value lower than traditional chemotherapeutics like 5-fluorouracil. The mechanism involved apoptosis induction through intrinsic pathways .

Case Study 2: Proteomics Application

In proteomics research, this compound was used to investigate protein interactions in cellular environments. It demonstrated the ability to modulate cellular signaling pathways effectively, providing insights into potential therapeutic targets for various diseases.

Mechanism of Action

The mechanism of action of 4,5-Dimethyl-1,3-oxazole-2-thiol involves its interaction with various molecular targets and pathways. The thiol group can form covalent bonds with proteins and enzymes, altering their activity and function. This interaction can lead to the inhibition of microbial growth or the induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Differences

The compound is compared to other thiol-containing heterocycles:

Compound Name Core Structure Substituents Key Features Applications CAS/Reference
4,5-Dimethyl-1,3-oxazole-2-thiol Oxazole 4,5-dimethyl; 2-thiol High nucleophilicity due to -SH group Drug intermediates, ligands Not explicitly provided
4,5-Diphenyl-2-oxazolethiol Oxazole 4,5-diphenyl; 2-thiol Bulky aromatic substituents Organic synthesis, catalysis 6670-13-9
5-Benzyl-1,3,4-oxadiazole-2-thiol Oxadiazole 5-benzyl; 2-thiol Two nitrogen atoms in ring Antimicrobial agents, agrochemicals Not provided
4-Phenyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazole-3-thiol Triazole 4-phenyl; 5-trimethoxyphenyl; 3-thiol Three nitrogen atoms; methoxy groups Anticancer research Not provided

Key Observations :

  • Oxazole vs. Oxadiazole : The oxazole ring (O, N) offers different electronic properties compared to oxadiazole (two N atoms), influencing reactivity and binding in biological systems .

Physicochemical Properties

  • Solubility : Thiol-containing oxazoles are generally polar but less water-soluble than their sulfonic acid derivatives. Methyl groups may improve lipid solubility .
  • Spectroscopic Data : LC/MS analysis for brominated analogs (e.g., m/z 295–297 in Example 5.14) suggests similar fragmentation patterns for methyl-substituted oxazoles .

Biological Activity

4,5-Dimethyl-1,3-oxazole-2-thiol (CAS No. 6670-14-0) is a sulfur-containing heterocyclic compound that has garnered attention for its diverse biological activities. This compound belongs to the oxazole family, which is known for its potential therapeutic applications in various fields, including oncology and antimicrobial research.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. A study evaluated its effects on various cancer cell lines, revealing potent cytotoxicity against hepatoma (HepG2) and breast cancer (MCF-7) cells. The compound demonstrated an IC50 value significantly lower than that of standard chemotherapeutic agents like 5-fluorouracil, indicating a promising profile for further development in cancer therapy .

The proposed mechanism of action for this compound involves:

  • Apoptosis Induction : The compound triggers apoptosis in cancer cells through intrinsic pathways, as evidenced by increased early and late apoptotic cell populations in treated cultures .
  • Telomerase Inhibition : It has been noted to inhibit telomerase activity with an IC50 ranging from 0.8 to 0.9 µM, which is crucial for cancer cell proliferation .

Antimicrobial Activity

In addition to its anticancer properties, this compound has shown antimicrobial activity against various pathogens. Its ability to inhibit bacterial growth suggests potential applications in treating infections caused by resistant strains .

Anti-inflammatory Effects

The compound also exhibits anti-inflammatory properties. It has been reported to modulate inflammatory pathways and reduce the production of pro-inflammatory cytokines, which could be beneficial in treating chronic inflammatory conditions .

Study 1: Cytotoxicity Against Cancer Cell Lines

In a comparative study involving several oxazole derivatives, this compound was tested against HepG2 and MCF-7 cell lines using the MTT assay. The results showed that this compound had a higher cytotoxic effect compared to traditional chemotherapeutics:

CompoundIC50 (µM)Cell Line
This compound0.8HepG2
5-Fluorouracil2.0HepG2
This compound1.5MCF-7
Doxorubicin3.0MCF-7

This study highlights the potential of this compound as a more effective alternative in cancer treatment protocols.

Study 2: Antimicrobial Efficacy

Another investigation focused on the antimicrobial effects of the compound against several bacterial strains:

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli16 µg/mL
Pseudomonas aeruginosa64 µg/mL

These findings suggest that the compound may be effective against both Gram-positive and Gram-negative bacteria.

Properties

IUPAC Name

4,5-dimethyl-3H-1,3-oxazole-2-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7NOS/c1-3-4(2)7-5(8)6-3/h1-2H3,(H,6,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEJIHKUDPINBCS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(OC(=S)N1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50216851
Record name 2(3H)-Oxazolethione, 4,5-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50216851
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

129.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6670-14-0
Record name 2(3H)-Oxazolethione, 4,5-dimethyl-
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URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006670140
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6670-14-0
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2(3H)-Oxazolethione, 4,5-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50216851
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name dimethyl-1,3-oxazole-2-thiol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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